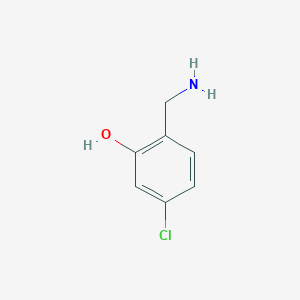
2-(Aminomethyl)-5-chlorophenol
Overview
Description
The compound “2-(Aminomethyl)-5-chlorophenol” likely contains an aminomethyl group and a chlorophenol group. An aminomethyl group is a functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group . Chlorophenols are a group of chemicals with a benzene ring, a hydroxyl group (-OH), and one or more chlorine atoms .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-5-chlorophenol” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . For similar compounds, alternative synthesis methods have been explored .Scientific Research Applications
Broad-Spectrum Antibiotics Development
Researchers have developed aryl substituted aminomethyl spectinomycin antibiotics, which show promise as potential broad-spectrum antibiotics. These could be developed into therapeutics to treat various infections, including those resistant to current treatments, and biodefense pathogens. They exhibit improved safety and pharmacokinetic properties .
Addressing Antibiotic Resistance
A new drug structure based on this compound has been found to be up to 64-fold more potent against Mycobacterium abscessus than regular spectinomycin. This advancement is crucial in the fight against antibiotic resistance, particularly for a species of rapidly growing, multi-drug resistant mycobacteria .
Synthetic Building Block
The structure of 2-(Aminomethyl)-5-chlorophenol suggests its potential application as a building block for more complex molecules or as a precursor in organic synthesis. Its unique functional groups make it suitable for a variety of chemical reactions.
Enantioselective Synthesis
This compound is used in the enantioselective synthesis of 2-aminomethyl and 3-amino pyrrolidines and piperidines. These syntheses yield high enantiomeric purity, which is essential for creating pharmaceuticals with desired chiral properties .
Neurotransmitter Research
Phenolic Compounds Studies
Chemical Reactions Analysis
Improved Pharmacokinetics
The modifications in the structure of spectinomycin antibiotics, including the addition of the aminomethyl group, have led to improved pharmacokinetic properties. This means the compound can have a better absorption, distribution, metabolism, and excretion profile, which is beneficial for therapeutic applications .
Future Directions
properties
IUPAC Name |
2-(aminomethyl)-5-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFODQGSLFISIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



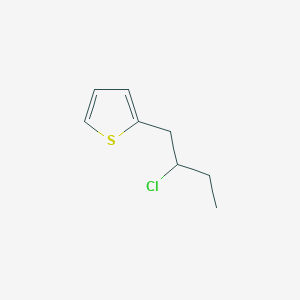
![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)
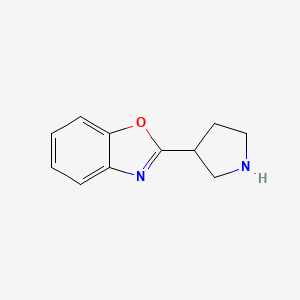
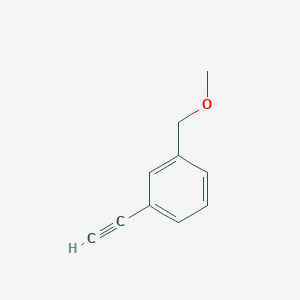
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)
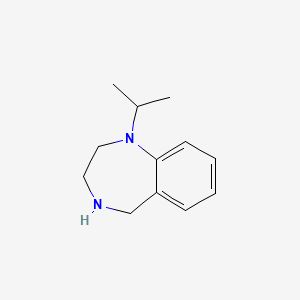
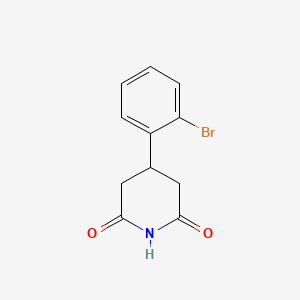
![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)
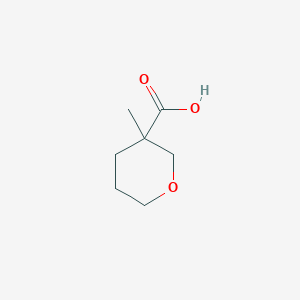
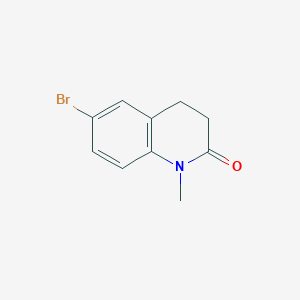
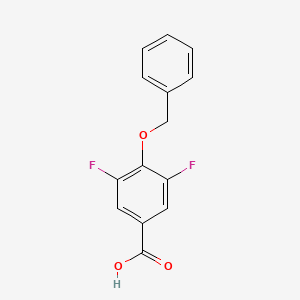
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)